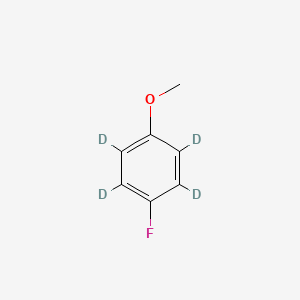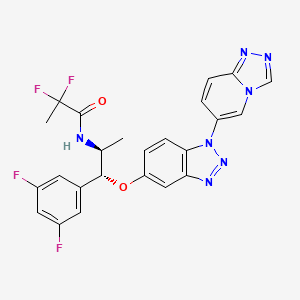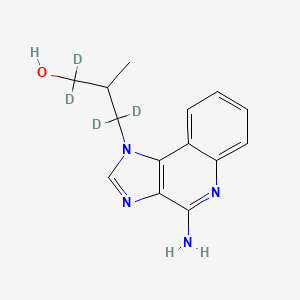
N-Acetyl-D-mannosamine-13C-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-D-mannosamine-13C-1: is a stable isotope-labeled compound, specifically labeled with carbon-13 at the first carbon position. This compound is a derivative of N-Acetyl-D-mannosamine, which is an essential precursor of N-acetylneuraminic acid, a specific monomer of bacterial capsular polysialic acid . The labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in the fields of biochemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N-Acetyl-D-mannosamine-13C-1 involves the incorporation of the carbon-13 isotope into the N-Acetyl-D-mannosamine molecule. One common method is the base-catalyzed epimerization of N-Acetyl-D-glucosamine, which results in a mixture of N-Acetyl-D-glucosamine and N-Acetyl-D-mannosamine . The carbon-13 isotope can be introduced during the synthesis of the starting materials or through isotopic exchange reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications for research use .
化学反応の分析
Types of Reactions: N-Acetyl-D-mannosamine-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific research purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Acetyl-D-mannosaminic acid, while reduction could produce N-Acetyl-D-mannosamine alcohol derivatives .
科学的研究の応用
Chemistry: N-Acetyl-D-mannosamine-13C-1 is used as a tracer in metabolic studies to understand the biosynthesis and metabolism of sialic acids. Its stable isotope labeling allows for precise quantification and tracking in complex biological systems .
Biology: In biological research, this compound is used to study the role of sialic acids in cellular processes, including cell signaling, adhesion, and immune response. It is also used to investigate the transport and metabolism of sialic acids in bacterial systems .
Medicine: this compound has potential therapeutic applications in the treatment of diseases related to sialic acid metabolism, such as GNE myopathy. It is being studied for its ability to increase sialylation of glycoproteins, which may have implications for treating muscle atrophy and other related conditions .
Industry: In the industrial sector, this compound is used in the production of glycoproteins and other biopharmaceuticals. Its role in enhancing the sialylation profile of recombinant proteins makes it valuable in the development of more effective and stable therapeutic proteins .
作用機序
N-Acetyl-D-mannosamine-13C-1 exerts its effects by serving as a precursor for the biosynthesis of N-acetylneuraminic acid. This process involves the enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase, which converts N-Acetyl-D-mannosamine to N-acetylneuraminic acid . The increased production of N-acetylneuraminic acid leads to enhanced sialylation of glycoproteins, which plays a critical role in various cellular functions and disease mechanisms .
類似化合物との比較
N-Acetyl-D-glucosamine: Another precursor in the biosynthesis of sialic acids, often used in similar metabolic studies.
N-Acetyl-D-mannosamine: The non-labeled version of the compound, used in various biochemical and medical research applications.
N-Acetylneuraminic acid: The end product of the biosynthesis pathway, involved in numerous biological processes.
Uniqueness: The uniqueness of N-Acetyl-D-mannosamine-13C-1 lies in its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This feature makes it particularly valuable in research applications where understanding the dynamics of sialic acid metabolism is crucial .
特性
分子式 |
C8H15NO6 |
|---|---|
分子量 |
222.20 g/mol |
IUPAC名 |
N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i1+1 |
InChIキー |
MBLBDJOUHNCFQT-PWTHVSMESA-N |
異性体SMILES |
[13CH3]C(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)



